Chlortetracycline hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chlortetracycline hydrochloride is a tetracycline antibiotic, historically the first member of this class to be identified. It was discovered in 1945 by scientist Benjamin Minge Duggar at Lederle Laboratories under the supervision of Yellapragada Subbarow . This antibiotic is produced by the bacterium Streptomyces aureofaciens and is known for its broad-spectrum antibacterial activity .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of chlortetracycline hydrochloride involves the fermentation of Streptomyces aureofaciens. The fermentation broth is then subjected to a series of purification steps, including acidification, filtration, and crystallization . The process typically involves the following steps:

Fermentation: Streptomyces aureofaciens is cultured under controlled conditions to produce chlortetracycline.

Acidification: The fermentation broth is acidified using hydrochloric acid to precipitate the antibiotic.

Filtration and Crystallization: The precipitate is filtered and then crystallized to obtain this compound.

Industrial Production Methods

In industrial settings, the production process is optimized to enhance yield and purity. This includes controlling the fermentation conditions, such as pH and temperature, and using advanced filtration and crystallization techniques to minimize impurities .

化学反応の分析

Types of Reactions

Chlortetracycline hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Various substitution reactions can occur, particularly involving the chlorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of chlortetracycline, which may have different antibacterial properties .

科学的研究の応用

Chlortetracycline hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying the synthesis and reactions of tetracycline antibiotics.

Biology: It serves as a tool for studying bacterial protein synthesis and ribosomal function.

Medicine: It is used to treat various bacterial infections in both humans and animals. .

Industry: It is used in the production of medicated animal feeds to promote growth and prevent disease.

作用機序

Chlortetracycline hydrochloride exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome. This inhibits the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis and bacterial growth .

類似化合物との比較

Chlortetracycline hydrochloride is part of the tetracycline class of antibiotics, which includes other compounds such as tetracycline, doxycycline, and minocycline . Compared to these, this compound has a unique chlorine atom that enhances its antibacterial activity. It is particularly effective in veterinary medicine due to its broad-spectrum activity and relatively low cost .

List of Similar Compounds

- Tetracycline

- Doxycycline

- Minocycline

- Oxytetracycline

- Tigecycline

特性

CAS番号 |

64-72-2 |

|---|---|

分子式 |

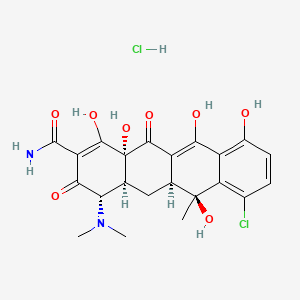

C22H24Cl2N2O8 |

分子量 |

515.3 g/mol |

IUPAC名 |

(6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7?,8?,15?,21-,22-;/m0./s1 |

InChIキー |

QYAPHLRPFNSDNH-HEIJYTSRSA-N |

SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |

異性体SMILES |

C[C@@]1(C2CC3C(C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |

正規SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |

同義語 |

NA |

製品の起源 |

United States |

A: CTC-HCl is a tetracycline antibiotic that exerts its antibacterial action by binding to the 30S ribosomal subunit of susceptible bacteria. [, ] This binding inhibits protein synthesis by interfering with the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. [, ]

A: Yes, the specific chemical structure of CTC-HCl, particularly the C4-dimethylamino group, plays a crucial role in its binding affinity to the ribosome. [] Modifications to this structure can significantly alter its antibacterial activity and potency. []

ANone: The molecular formula of chlortetracycline hydrochloride is C22H23ClN2O8 • HCl. Its molecular weight is 515.36 g/mol.

A: Yes, various spectroscopic methods, including infrared (IR) spectroscopy and X-ray diffraction, are employed to characterize and differentiate between different crystalline forms of CTC-HCl. [] These techniques provide insights into the structural properties of the compound.

A: The solubility of CTC-HCl in different media, particularly at gastric pH values, significantly impacts its dissolution rate and subsequent absorption in the gastrointestinal tract. [] Studies have shown that the free base forms of CTC and other tetracyclines (DMCT, MOTC) exhibit higher solubility than their hydrochloride salts at these pH levels, potentially influencing their bioavailability. []

A: Synthesizing novel salts of CTC, such as chlortetracycline bisulfate and chlortetracycline mesylate, has been investigated as a strategy to enhance its solubility in water compared to CTC-HCl. [] These modifications aim to improve the compound's bioavailability and facilitate its application in animal breeding and formulation technologies. []

A: Research indicates that CTC-HCl exhibits varying stability depending on the ointment base used. [] It demonstrates lower stability in absorption bases, with a decrease observed over 12 months, even in the presence of antioxidants. [] Comparatively, CTC-HCl shows greater stability in water-in-oil emulsion bases compared to oil-in-water emulsion bases. []

ANone: Several analytical techniques are employed for the detection and quantification of CTC-HCl. High-performance liquid chromatography (HPLC) coupled with various detectors is widely used for determining CTC-HCl levels in various matrices, including:

- Animal feed: HPLC methods are used for determining CTC-HCl in ruminant and poultry/swine feeds, achieving accurate quantification in the 10-100 ppm range. []

- Honey: Solid-phase extraction followed by LC-MS/MS analysis enables the simultaneous determination of CTC-HCl and other antibiotic residues in honey, demonstrating high sensitivity and accuracy. []

- Milk: Surface-enhanced Raman spectroscopy (SERS), utilizing substrates like self-assembled gold nanobipyramids, provides a rapid and sensitive method for detecting CTC-HCl in milk. []

A: Research has demonstrated that CTC-HCl exhibits concentration-dependent effects on the growth of freshwater algae like Microcystis aeruginosa and Scenedesmus obliquus. [] While low concentrations (e.g., 0.5 mg/L) might promote the growth of certain algae, higher concentrations generally inhibit their growth. []

A: The release of CTC-HCl and its degradation products into aquatic environments, even at low concentrations, raises concerns about their potential effects on non-target organisms like algae. [, ] Understanding the ecotoxicological impact of CTC-HCl and implementing effective mitigation strategies is crucial for environmental protection.

A: Yes, exposure to UV light can degrade CTC-HCl, and the resulting degradation products can have varying effects on freshwater algae, depending on the duration of UV exposure and the specific algal species. []

A: Yes, researchers are exploring alternative approaches for the removal of CTC-HCl from wastewater. One promising method involves the use of porous binary metal–organic gels (MOGs) as highly efficient adsorbents. [] These MOGs, characterized by their large surface area and strong chemical stability, demonstrate excellent adsorption capacities for CTC-HCl, making them potential candidates for water remediation applications. []

A: Studies using Aliivibrio fischeri as a model organism have explored the combined effects of CTC-HCl and OTCC. [] These mixtures often exhibit a phenomenon called hormesis, characterized by a biphasic response, with low concentrations stimulating and higher concentrations inhibiting biological processes. [] Understanding the nature of these interactions is crucial for accurately predicting the ecological risks associated with mixtures of antibiotics in the environment.

A: The existence of different crystalline forms (polymorphs) of CTC-HCl has significant implications for its pharmaceutical applications. [] Polymorphism can influence the dissolution behavior, gastrointestinal absorption, and ultimately the bioavailability of the drug. [] Understanding and controlling the polymorphic form of CTC-HCl is essential for ensuring consistent therapeutic efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。